molecular formula C10H14O3 B3061243 1,3-dimethoxy-5-(methoxymethyl)benzene CAS No. 73569-69-4

1,3-dimethoxy-5-(methoxymethyl)benzene

Cat. No.: B3061243
CAS No.: 73569-69-4
M. Wt: 182.22 g/mol
InChI Key: AHZVKZZICKTKQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dimethoxy-5-(methoxymethyl)benzene is an organic compound with the molecular formula C10H14O3. It is a derivative of benzene, where three methoxy groups are attached to the benzene ring. This compound is known for its applications in various chemical reactions and its role as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dimethoxy-5-(methoxymethyl)benzene can be synthesized through several methods. One common method involves the methylation of 1,3-dimethoxybenzene using methanol in the presence of a strong base such as sodium hydroxide. The reaction typically occurs under reflux conditions to ensure complete methylation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethoxy-5-(methoxymethyl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into different hydrocarbon derivatives.

    Substitution: Electrophilic substitution reactions can introduce new functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.

Scientific Research Applications

1,3-Dimethoxy-5-(methoxymethyl)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Medicine: It may serve as a precursor for the development of pharmaceutical compounds.

    Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,3-dimethoxy-5-(methoxymethyl)benzene involves its interaction with various molecular targets. The methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include enzymatic reactions where the compound acts as a substrate or inhibitor.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethoxybenzene: Lacks the methoxymethyl group, making it less reactive in certain substitution reactions.

    1,4-Dimethoxybenzene: Has a different substitution pattern, affecting its chemical properties and reactivity.

    1,2-Dimethoxybenzene:

Uniqueness

1,3-Dimethoxy-5-(methoxymethyl)benzene is unique due to the presence of the methoxymethyl group, which enhances its reactivity and makes it a valuable intermediate in organic synthesis. This structural feature allows for more diverse chemical transformations compared to its simpler counterparts.

Properties

IUPAC Name

1,3-dimethoxy-5-(methoxymethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3/c1-11-7-8-4-9(12-2)6-10(5-8)13-3/h4-6H,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHZVKZZICKTKQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=CC(=C1)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80438165
Record name 3,5-dimethoxy(methoxymethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80438165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73569-69-4
Record name 3,5-dimethoxy(methoxymethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80438165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-dimethoxy-5-(methoxymethyl)benzene
Reactant of Route 2
Reactant of Route 2
1,3-dimethoxy-5-(methoxymethyl)benzene
Reactant of Route 3
Reactant of Route 3
1,3-dimethoxy-5-(methoxymethyl)benzene
Reactant of Route 4
Reactant of Route 4
1,3-dimethoxy-5-(methoxymethyl)benzene
Reactant of Route 5
Reactant of Route 5
1,3-dimethoxy-5-(methoxymethyl)benzene
Reactant of Route 6
Reactant of Route 6
1,3-dimethoxy-5-(methoxymethyl)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.